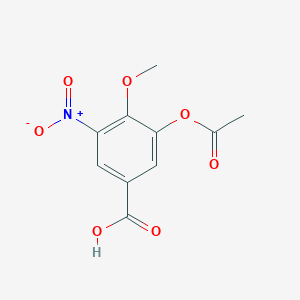

3-Acetoxy-4-methoxy-5-nitro-benzoic acid

Description

3-Acetoxy-4-methoxy-5-nitro-benzoic acid (CAS: 80547-88-2, molecular formula: C₁₀H₉NO₇, molecular weight: 255.18 g/mol) is a substituted benzoic acid derivative featuring acetyloxy, methoxy, and nitro functional groups at positions 3, 4, and 5, respectively . Limited direct synthesis data exist for this compound, but analogous synthesis routes suggest it may be prepared via acetylation of a hydroxy precursor followed by nitration or vice versa. For example, 3-Acetoxy-4-methoxybenzoic acid (lacking the nitro group) is synthesized by reacting 3-hydroxy-4-methoxybenzoic acid with acetyl chloride in dichloromethane (yield: 60%, mp: 230–231°C) . The nitro group’s introduction likely involves nitration under controlled conditions, as seen in the preparation of 3-methoxy-2-nitrobenzoic acid using HNO₃/H₂SO₄ at 40–45°C .

Properties

Molecular Formula |

C10H9NO7 |

|---|---|

Molecular Weight |

255.18 g/mol |

IUPAC Name |

3-acetyloxy-4-methoxy-5-nitrobenzoic acid |

InChI |

InChI=1S/C10H9NO7/c1-5(12)18-8-4-6(10(13)14)3-7(11(15)16)9(8)17-2/h3-4H,1-2H3,(H,13,14) |

InChI Key |

HHULPMAOMKRANK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications :

3-Acetoxy-4-methoxy-5-nitro-benzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of anti-inflammatory and analgesic agents. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process.

Case Study :

A study published in ChemMedChem explored the synthesis of novel derivatives of benzoic acids and their biological activities. The results indicated that modifications at the 4-position of the benzoic acid significantly enhance anti-inflammatory activity, suggesting that this compound could serve as a lead compound for further drug development .

Environmental Science

Detection of Nitroaromatic Compounds :

The compound has been utilized in the detection of nitroaromatic compounds, which are important in environmental monitoring due to their association with explosives and pollutants. The use of quantum dots capped with dendrimers has been explored for this purpose.

Data Table: Detection Methods

Materials Science

Synthesis of Organic Pigments :

this compound serves as an intermediate in the synthesis of organic pigments. These pigments are used in various applications, including dyes and inks.

Case Study :

A patent outlines a method for synthesizing organic pigments using 3-nitro-4-methoxybenzoic acid as a precursor. The pigments derived from this compound exhibit excellent stability and color properties, making them suitable for industrial applications .

Analytical Chemistry

Chromatographic Analysis :

The compound is also applied in analytical chemistry for the separation and identification of complex mixtures. Its unique chemical structure allows it to be effectively analyzed using techniques such as gas chromatography and liquid chromatography.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Key Observations:

Substituent Position Effects: Nitro Group Position: In 3-methoxy-2-nitrobenzoic acid (2-NO₂), the nitro group ortho to the methoxy may increase steric hindrance compared to the para-nitro in the target compound (5-NO₂). This positional difference alters electronic effects (e.g., resonance stabilization) and reactivity . Hydroxy vs. Acetoxy: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (4-OH) exhibits higher acidity due to the phenolic -OH group, whereas the acetoxy group in the target compound enhances lipophilicity and stability against oxidation .

Synthetic Routes :

- The target compound likely requires sequential functionalization (e.g., acetylation followed by nitration), contrasting with 3-methoxy-2-nitrobenzoic acid, which is synthesized via direct nitration .

- Yields for analogues vary: 82% for 4-(3-nitro-benzyloxy)benzoic acid methyl ester (via benzyl chloride coupling) vs. 60% for 3-acetoxy-4-methoxybenzoic acid .

Applications: Nitro-containing benzoic acids like 4-methoxy-3-nitrobenzoic acid are precursors for dyes and pigments, while methyl esters (e.g., Methyl 4-Amino-3-methoxy-5-nitrobenzoate) serve as intermediates in drug synthesis .

Spectral and Physicochemical Comparisons

- ^1H-NMR: The absence of aromatic protons adjacent to electron-withdrawing groups (e.g., NO₂) in 3-acetoxy-4-methoxy-5-nitro-benzoic acid may result in downfield shifts compared to analogues like 3-acetoxy-4-methoxybenzoic acid (δ 7.35–7.90 ppm for aromatic protons) .

- Melting Points: Acetoxy derivatives (e.g., 3-acetoxy-4-methoxybenzoic acid, mp 230–231°C) generally have higher melting points than hydroxy or amino analogues due to reduced hydrogen bonding .

Q & A

Q. How can the environmental impact of synthesis byproducts be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.